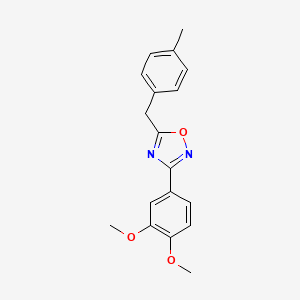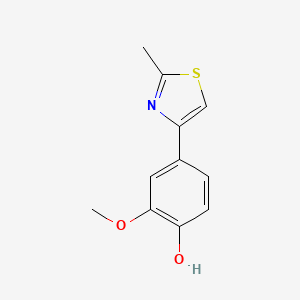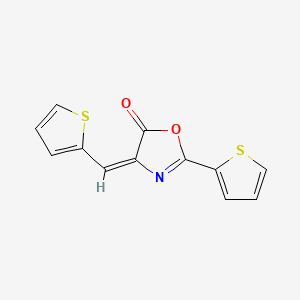
N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide, also known as CMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMA is a selective inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is expressed in sensory neurons. The ability of CMA to inhibit TRPV1 has made it a valuable tool for studying the role of this channel in various physiological and pathological processes.
Wirkmechanismus
N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide acts as a selective inhibitor of TRPV1 by binding to a specific site on the channel. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and acid. When TRPV1 is activated, it allows the influx of calcium ions into the cell, which can lead to the release of neurotransmitters and the activation of downstream signaling pathways. By inhibiting TRPV1, N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide can block these processes and prevent the activation of the channel.
Biochemical and Physiological Effects:
The inhibition of TRPV1 by N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide has several biochemical and physiological effects. In vitro studies have shown that N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide can inhibit the release of neurotransmitters, such as substance P and calcitonin gene-related peptide, from sensory neurons. Additionally, N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in various cell types. In vivo studies have demonstrated that N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide can reduce pain sensitivity in animal models of inflammatory and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide in lab experiments is its selectivity for TRPV1. This allows researchers to specifically target this channel and study its role in various physiological and pathological processes. Additionally, N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to have a favorable safety profile and low toxicity in animal studies. However, one limitation of using N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide. One area of interest is the development of more potent and selective TRPV1 inhibitors based on the structure of N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide. Additionally, further studies are needed to fully understand the role of TRPV1 in various physiological and pathological processes, as well as the potential therapeutic applications of TRPV1 inhibitors, including N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide. Finally, the development of more effective methods for administering N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide in experimental settings could improve its utility as a research tool.
Synthesemethoden
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide involves several steps, including the reaction of 3-chloro-4-methoxyaniline with 3,4-dimethylphenol to form the intermediate 3-chloro-4-methoxy-N-(3,4-dimethylphenyl)aniline. This intermediate is then reacted with chloroacetyl chloride to form the final product, N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide has been used in a variety of scientific research applications due to its ability to selectively inhibit TRPV1. TRPV1 is involved in various physiological processes, including pain sensation, thermoregulation, and inflammation. By inhibiting TRPV1, N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide can be used to study the role of this channel in these processes. Additionally, N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to have potential applications in the treatment of various diseases, such as chronic pain and inflammatory disorders.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-4-6-14(8-12(11)2)22-10-17(20)19-13-5-7-16(21-3)15(18)9-13/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFGBVCSGDFGJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5797667.png)

![4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5797694.png)


![N-methyl-2-(3-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5797708.png)




![N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5797749.png)
![5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5797752.png)
